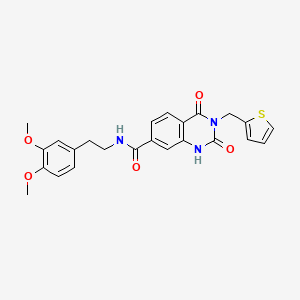![molecular formula C24H21N3O4 B14107519 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14107519.png)
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydropyrimidoquinoline core. The presence of multiple functional groups in this molecule makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
The synthesis of 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the initial formation of the benzyloxyphenyl intermediate, followed by its coupling with a suitable pyrimidoquinoline precursor. The reaction conditions typically include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Applications De Recherche Scientifique
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The presence of multiple functional groups allows for diverse interactions with different molecular targets, making it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its unique structural features and reactivity. Similar compounds include:
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: Known for its potent enzyme inhibition properties.
(4-benzyloxy)phenylacetic acid: Used in various organic synthesis applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C24H21N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
5-(4-phenylmethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O4/c28-18-8-4-7-17-20(18)19(21-22(25-17)26-24(30)27-23(21)29)15-9-11-16(12-10-15)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H3,25,26,27,29,30) |
Clé InChI |
YETKRKOCNQZDLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14107439.png)

![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14107446.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14107449.png)
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107455.png)
![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107466.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107479.png)

![N-cyclohexyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107492.png)

![7-Chloro-2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107513.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107515.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107520.png)
